N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a complex substitution pattern. Its structure includes a 2,4-dichlorobenzyl group, a 3,3,3-trifluoro-2-hydroxypropyl chain, and a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSWONWSQBBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 2,4-dichlorobenzyl chloride, 3,3,3-trifluoro-2-hydroxypropylamine, and 3-(trifluoromethyl)aniline.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions to form intermediate compounds. For example, 2,4-dichlorobenzyl chloride reacts with 3,3,3-trifluoro-2-hydroxypropylamine to form an intermediate amine compound.
Thiourea Formation: The intermediate amine compound is then reacted with 3-(trifluoromethyl)aniline in the presence of thiourea to form the final product, N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The thiourea sulfur and deprotonated nitrogen atoms act as bidentate ligands for transition metals, particularly Cu(II):
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Complex Formation : Reaction with CuCl₂ in DMF yields a copper(II) complex with a metal-to-ligand ratio of 1:2 .
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Structural Insights :
Antimicrobial Activity of Cu(II) Complex :
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2–4 | |
| Mycobacterium tuberculosis | 0.5–2 |
The Cu(II) complex inhibits DNA gyrase and topoisomerase IV via metal coordination, disrupting bacterial DNA replication .
Acid-Base and Hydrogen-Bonding Interactions
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Protonation/Deprotonation : The hydroxyl group (pKa ~10–12) and thiourea NH groups (pKa ~8–10) participate in pH-dependent equilibria, influencing solubility .
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Hydrogen Bonding : Fluorine atoms engage in C–H⋯F interactions, stabilizing crystal structures and enhancing thermal stability .
Intermolecular Interactions :
| Interaction Type | Bond Length (Å) | Role in Stability |
|---|---|---|
| N–H⋯S (thiourea) | 2.8–3.1 | Stabilizes dimeric forms |
| C–H⋯F (trifluoromethyl) | 2.9–3.3 | Enhances crystallinity |
Reactivity with Oxidizing Agents
Exposure to strong oxidizers (e.g., H₂O₂, KMnO₄) leads to decomposition:
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Primary Pathway : Oxidation of the thiocarbonyl group (C=S) to sulfonic acid derivatives .
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Byproducts : Release of HCl and HF gases under extreme conditions .
Safety Considerations :
Scientific Research Applications
Medicinal Applications
2.1 Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea demonstrated high antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 µg/mL to 8 µg/mL, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 4 | Staphylococcus epidermidis |
| Compound C | 8 | Escherichia coli |
2.2 Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of thiourea can inhibit the growth of cancer cell lines such as SW480 and PC3 with IC50 values indicating moderate efficacy. Notably, these compounds were non-toxic to normal cells, suggesting a favorable therapeutic index .
Catalytic Applications
Thioureas are recognized for their role as organocatalysts in organic synthesis. The ability of this compound to stabilize transition states through hydrogen bonding makes it an attractive candidate for catalyzing various reactions. Its application in promoting Michael additions and other nucleophilic additions has been documented extensively in the literature .
Table 2: Catalytic Reactions Promoted by Thiourea Derivatives
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Michael Addition | N-(2,4-dichlorobenzyl)-N'-thiourea | 85 |
| Aldol Reaction | N-(trifluoromethyl)phenylthiourea | 78 |
| Enamine Formation | N,N'-bis(trifluoromethyl)phenylthiourea | 90 |
Material Science Applications
In materials science, the unique properties of thiourea derivatives enable their use in developing novel materials with specific functionalities. For instance, the incorporation of trifluoromethyl groups enhances the thermal stability and hydrophobicity of polymers synthesized using these compounds.
Case Study: Synthesis of Fluorinated Polymers
A recent study demonstrated the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials exhibited superior water repellency and mechanical strength compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Thiourea derivatives are a versatile class of compounds with diverse biological and chemical properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs.
Structural and Physicochemical Properties
Key Observations :
- The target compound’s trifluoromethyl and dichlorobenzyl groups enhance its lipophilicity compared to simpler thioureas like N-ethyl-N’-trifluoromethylphenylthiourea .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The compound N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a novel thiourea derivative that has shown promising biological activity in various studies.
Chemical Structure
The chemical structure of the compound can be broken down into its functional components:
- Thiourea moiety : Central to its biological activity.
- Substituents : Includes dichlorobenzyl and trifluoromethyl groups which enhance lipophilicity and potentially increase biological activity.
Biological Activity Overview
The biological activities of thiourea derivatives are attributed to their ability to interact with various biological targets. The following sections detail the specific activities observed for this compound.
1. Antibacterial Activity
Several studies have reported the antibacterial properties of thiourea derivatives. The compound has been evaluated against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiourea derivatives have been reported as low as 2 µg/mL against MRSA strains . This suggests that the compound may exhibit similar or enhanced antibacterial efficacy due to its unique structural features.
2. Anticancer Activity
Thiourea derivatives have also shown potential in cancer treatment. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- Cell Lines Tested : Commonly tested cancer cell lines include SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Compounds similar to our target have demonstrated IC50 values ranging from 1.5 µM to 20 µM across different cell lines .
3. Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Assays Used : Common assays include DPPH and ABTS radical scavenging tests. Previous studies have shown IC50 values for antioxidant activity as low as 45 µg/mL for certain thiourea derivatives .
Case Studies and Research Findings
The mechanism by which thiourea derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting cellular replication processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and how can purity be optimized?
- Methodology :
- Stepwise synthesis : React 2,4-dichlorobenzylamine with 3,3,3-trifluoro-2-hydroxypropyl isothiocyanate in anhydrous THF under inert atmosphere (e.g., N₂), followed by coupling with 3-(trifluoromethyl)phenyl isocyanate. Use triethylamine as a catalyst for thiourea bond formation .
- Purification : Recrystallize the crude product from a hexane/diethyl ether mixture (8:2 ratio) or use column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to achieve >95% purity .
Q. How can the structural integrity of this thiourea derivative be validated post-synthesis?
- Analytical techniques :
- NMR : Confirm the presence of thiourea protons (δ 9.5–10.5 ppm for N–H in DMSO-d₆) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O/S) and coplanarity of thiocarbonyl/carbonyl groups, as seen in analogous thioureas (bond lengths: C=S ~1.68 Å; C–N ~1.35 Å) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~550–560 m/z) with <2 ppm error .
Q. What preliminary assays are suitable for screening its biological activity?
- In vitro assays :
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) at 10–100 µM concentrations .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Molecular docking : Predict binding to targets like HIV-1 reverse transcriptase or acetylcholinesterase using AutoDock Vina, focusing on interactions with trifluoromethyl and chlorophenyl groups .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production without compromising stereochemical purity?
- Optimization strategies :
- Solvent selection : Replace THF with DMF to enhance solubility of aromatic intermediates, reducing side-product formation .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate thiourea coupling (reaction time reduced by 30%) .
- Crystallization control : Employ slow cooling (0.5°C/min) from ethanol to minimize polymorphism, as trifluoromethyl groups increase lattice rigidity .
Q. How should contradictory bioactivity data across similar thioureas be resolved?
- Case study : If antiproliferative activity varies between analogs (e.g., EC₅0 = 5 µM vs. >50 µM):
- Substituent analysis : Compare electronic effects of 2,4-dichlorobenzyl (electron-withdrawing) vs. 3-trifluoromethylphenyl (lipophilic) groups via Hammett σ constants .
- SAR studies : Synthesize derivatives with modified hydroxypropyl chains (e.g., replacing -OH with -OAc) to assess hydrogen-bonding requirements .
Q. What mechanistic insights can crystallography provide for its interaction with biological targets?
- Crystallographic findings :
- Hydrogen-bond networks : Analogous thioureas form N–H⋯S/O bonds with catalytic residues (e.g., Ser198 in acetylcholinesterase), stabilizing inhibitor-enzyme complexes .
- Packing effects : Trifluoromethyl groups induce steric hindrance, altering binding pocket accessibility (e.g., reduced IC₅0 for bulkier substituents) .
- Computational validation : Perform MD simulations (AMBER force field) to correlate crystallographic data with dynamic binding behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
